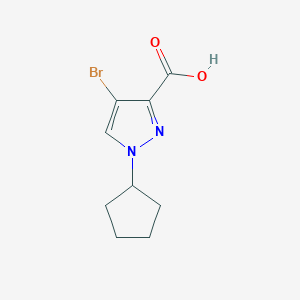

4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

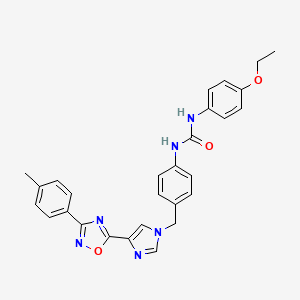

“4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . It is a heteroaryl halide . The molecular formula is C9H11BrN2O2 .

Synthesis Analysis

Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered pyrazole ring attached to a bromine atom and a cyclopentyl group .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 259.100 Da . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are pivotal in synthesizing biologically active compounds. Their significance lies in their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These compounds serve as scaffold structures in heterocyclic compounds due to their versatile synthetic applicability and biological activity, guiding medicinal chemistry developments (Cetin, 2020).

Role in Synthesis of Heterocycles

The reactivity of pyrazoline derivatives, including 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid, makes them valuable building blocks for synthesizing various heterocyclic compounds. This utility extends to the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, and more, highlighting their importance in generating new classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Anticancer Agent Development

Knoevenagel condensation products, including derivatives of pyrazole carboxylic acids, have shown significant potential as anticancer agents. These compounds, derived through reactions indicating their utility in drug discovery, have exhibited remarkable anticancer activity by targeting various cancer targets such as DNA, microtubules, and various kinases. This underscores the importance of pyrazole derivatives in medicinal chemistry for cancer treatment (Tokala, Bora, & Shankaraiah, 2022).

Pharmacological Properties

Pyrazole and its derivatives are integral in heterocyclic chemistry, contributing to the development of pharmaceutical compounds. Their basic and unsaturated nature due to the presence of double bonds in their ring structure makes them fundamental in creating drugs and organic compounds with a wide range of biological activities (Bhattacharya et al., 2022).

Synthesis Methods and Bioevaluation

The synthesis of pyrazole derivatives, including bioevaluation for their pharmaceutical and agrochemical activities, is of significant interest. These compounds have been synthesized under various conditions, showing potential physical and chemical properties crucial for developing new agrochemicals and pharmaceuticals (Sheetal et al., 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-1-cyclopentylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c10-7-5-12(6-3-1-2-4-6)11-8(7)9(13)14/h5-6H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAIETNEKATDHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Methylhexyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2534530.png)

![2-(benzyloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2534531.png)

![N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2534534.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2534540.png)

methanone](/img/structure/B2534544.png)

![N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2534548.png)